Secretin (1-6)

GPCR pharmacology Receptor-ligand interaction Cysteine trapping

This N-terminal hexapeptide (His-Ser-Asp-Gly-Thr-Phe) is the critical receptor-docking domain of secretin, enabling unambiguous structure-activity relationship (SAR) mapping without C-terminal interference. Unique for cysteine trapping/spatial approximation studies: Cys² and Cys⁵ analogues provide defined labeling patterns. Cleanly separates receptor binding (N-terminus) from insulinotropic activity (C-terminus). Ideal as a reference baseline for alanine-scanning mutagenesis and competitive displacement in GPCR fragment-based drug screening. ≥98% purity; inquire for custom synthesis & bulk pricing.

Molecular Formula C28H38N8O11
Molecular Weight 662.6 g/mol
CAS No. 21012-75-9
Cat. No. B1681714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecretin (1-6)
CAS21012-75-9
SynonymsHis-Ser-Asp-Gly-Thr-Phe-OMe
histidyl-seryl-aspartyl-glycyl-threonyl-phenylalanine-O-methyl-
secretin (1-6)
secretin, N-terminal hexapeptide
Molecular FormulaC28H38N8O11
Molecular Weight662.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N)O
InChIInChI=1S/C28H38N8O11/c1-14(38)23(27(45)34-19(28(46)47)7-15-5-3-2-4-6-15)36-21(39)11-31-25(43)18(9-22(40)41)33-26(44)20(12-37)35-24(42)17(29)8-16-10-30-13-32-16/h2-6,10,13-14,17-20,23,37-38H,7-9,11-12,29H2,1H3,(H,30,32)(H,31,43)(H,33,44)(H,34,45)(H,35,42)(H,36,39)(H,40,41)(H,46,47)/t14-,17+,18+,19+,20+,23+/m1/s1
InChIKeyJMCBPMSOTGZJJD-ZFGVQZGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Secretin (1-6) CAS 21012-75-9 Procurement Guide: N-Terminal Hexapeptide Fragment for Secretin Receptor Structure-Function Studies


Secretin (1-6), also known as Secretin N-terminal hexapeptide (CAS 21012-75-9), is a synthetic peptide fragment comprising the first six amino acid residues (His-Ser-Asp-Gly-Thr-Phe) of the 27-residue gastrointestinal hormone secretin [1]. The peptide has a molecular formula of C₂₈H₃₈N₈O₁₁ and a molecular weight of 662.65 Da [2]. Secretin (1-6) is primarily utilized as a research tool for investigating the structure-activity relationships (SAR) of class B G protein-coupled receptors (GPCRs), with the secretin receptor serving as the prototypic member of this receptor family [3]. The N-terminal region of secretin contains critical binding determinants for receptor recognition, and residues 1-6 play a defined but spatially constrained role in receptor docking [3].

Secretin (1-6) CAS 21012-75-9: Why Alternative Secretin Fragments Cannot Be Substituted in N-Terminal Structure-Function Assays


Secretin fragments cannot be substituted for one another in research applications due to fundamentally different structure-function contributions of the N-terminal versus C-terminal domains of the peptide hormone. The N-terminal region (residues 1-6) constitutes a critical binding epitope for receptor docking, with residues His¹, Ser², Asp³, Gly⁴, and Phe⁶ each contributing to receptor recognition and/or biological activity to varying degrees [1]. In contrast, the C-terminal hexapeptide (residues 22-27) mediates insulin release potentiation but does not participate in the primary receptor binding interaction characterized by the N-terminus [2]. Furthermore, truncation studies demonstrate that removal of N-terminal residues drastically impairs receptor binding affinity and agonist efficacy, while C-terminal truncations yield low-affinity but fully efficacious agonists [3]. Consequently, substituting Secretin (1-6) with Secretin (7-27) or C-terminal fragments would yield entirely different and non-comparable experimental results, potentially leading to incorrect conclusions about receptor activation mechanisms.

Secretin (1-6) CAS 21012-75-9: Quantitative Evidence for Differentiated Procurement in Secretin Receptor Research


N-Terminal Residues 2 and 5 Show Moderate Receptor Binding Affinity When Modified with Cysteine, Unlike Full-Length Secretin

In cysteine trapping studies designed to map spatial approximations between the amino terminus of secretin and the extracellular loops of the secretin receptor, only Cys² and Cys⁵ secretin analogues (within the 1-6 N-terminal region) exhibited full biological activity and retained moderate binding affinity, with IC₅₀ values of 92 ± 4 nM and 83 ± 1 nM, respectively [1]. These values are substantially reduced compared to wild-type secretin (IC₅₀ approximately 0.8 nM [2]) but represent the only modifications within the N-terminal hexapeptide that preserve measurable receptor interaction, while modifications at positions 1, 3, and 4 abolish binding entirely [1].

GPCR pharmacology Receptor-ligand interaction Cysteine trapping

Secretin (1-6) Enables Spatial Mapping of N-Terminal Docking Without C-Terminal Interference

Cysteine trapping experiments using residues 1-5 of secretin (within the 1-6 fragment) revealed that Cys² predominantly labels residues in the amino terminus of extracellular loops 2 and 3 (ECL2 and ECL3) with relative labeling intensities: Ser³⁴⁰ (94 ± 7%), Pro³⁴¹ (84 ± 9%), Phe²⁵⁸ (73 ± 5%), and Trp²⁷⁴ (62 ± 8%) [1]. In contrast, Cys⁵ labeled residues in the carboxyl terminus of ECL2 and ECL3: Gln³⁴⁸ (100%), Ile³⁴⁷ (73 ± 12%), Glu³⁴² (59 ± 10%), and Phe³⁵¹ (58 ± 11%) [1].

Molecular pharmacology Receptor mapping Disulfide trapping

Functional Dichotomy: N-Terminal Fragment Lacks Insulin-Releasing Activity Mediated by C-Terminal Hexapeptide

While the C-terminal hexapeptide of secretin (residues 22-27) potentiates glucose-induced insulin release in mouse islets at concentrations of 0.01-10 μg/ml with maximal effect at 1 μg/ml secretin [1], Secretin (1-6) is not associated with this functional activity. Differential effects of secretin fragments imply a dual mechanism of action for secretin: the N-terminal region (residues 1-6) participates in receptor binding and activation, while the C-terminal region (residues 22-27) mediates insulin release potentiation [2].

Endocrinology Insulin secretion Functional peptide mapping

Alanine Scanning Reveals N-Terminal Residues 1-6 Are Critical Binding Determinants in Secretin Receptor Interaction

Alanine-replacement mutagenesis studies of the 27-residue secretin peptide demonstrate that residues within the N-terminal 1-6 region exhibit differential contributions to receptor binding affinity and biological activity. Residues His¹, Asp³, and Phe⁶ are categorized as 'critical' or 'important' for binding, with alanine substitution resulting in >10-fold to >100-fold reduction in binding affinity relative to native secretin [1]. Secretin analogues monosubstituted in position 2, 3, 4, or 6 were less potent than secretin for adenylate cyclase stimulation as well as for the recognition of the two classes of receptors [2].

Alanine scanning Receptor pharmacology Binding affinity

N-Terminal vs. C-Terminal Truncation: Divergent Effects on Binding Affinity and Agonist Efficacy

Competition binding studies using fluorescence-labeled secretin (Fluo-Sec) demonstrate that C-terminal truncations of secretin [Sec(1-23)] retain partial binding affinity (Ki values in nanomolar range) and behave as fully efficacious agonists, whereas N-terminal truncations [Sec(3-27), Sec(5-27)] drastically reduce binding affinity and agonist efficacy across investigated signaling pathways [1]. Specifically, Sec(1-23) shows Ki approximately 5-10 nM with Dmax ~80-90%, while Sec(3-27) and Sec(5-27) show Ki >100 nM with Dmax <20% [1].

Peptide truncation GPCR activation Efficacy profiling

Secretin (7-27) Fragment Is Ineffective at VIP Receptors, Demonstrating N-Terminal Requirement for Receptor Recognition

The secretin fragment (7-27), which lacks the N-terminal 1-6 residues, was unable to recognize VIP receptors and could not stimulate adenylate cyclase in rat liver membrane assays [1]. In contrast, the substituted fragment [Gln⁹, Asn¹⁵]secretin (5-27), which retains a partial N-terminal extension, recognized these receptors with weak potency but could not activate the enzyme [1]. Secretin analogues monosubstituted in position 2, 3, 4, or 6 were less potent than secretin for adenylate cyclase stimulation [1].

VIP receptors Secretin fragments Receptor specificity

Secretin (1-6) CAS 21012-75-9: Defined Research and Industrial Application Scenarios for N-Terminal Hexapeptide Fragment


Molecular Pharmacology: Spatial Mapping of Class B GPCR Ligand-Receptor Docking Interfaces

Secretin (1-6) serves as a defined N-terminal probe for cysteine trapping and disulfide bond formation studies to map spatial approximations between peptide ligand residues and receptor extracellular loop (ECL) residues. As demonstrated by Dong et al. (2012), Cys² and Cys⁵ secretin analogues (within the 1-6 fragment) exhibit full biological activity and moderate binding affinity (IC₅₀: 92 ± 4 nM and 83 ± 1 nM), enabling systematic exploration of residue-residue spatial relationships with 61 human secretin receptor cysteine-replacement mutants [1]. The fragment provides unambiguous labeling patterns: Cys² labels Ser³⁴⁰ (94 ± 7%), Pro³⁴¹ (84 ± 9%), Phe²⁵⁸ (73 ± 5%), and Trp²⁷⁴ (62 ± 8%); Cys⁵ labels Gln³⁴⁸ (100%), Ile³⁴⁷ (73 ± 12%), Glu³⁴² (59 ± 10%), and Phe³⁵¹ (58 ± 11%) [1]. This application is uniquely suited to Secretin (1-6) because larger fragments would introduce additional cysteine-reactive sites and confound spatial mapping resolution.

Structure-Activity Relationship (SAR) Studies: Alanine Scanning and Mutagenesis of N-Terminal Binding Epitope

Secretin (1-6) provides a concentrated fragment containing multiple critical binding determinants for focused SAR analysis. Alanine-scanning mutagenesis studies reveal that residues within the 1-6 region exhibit differential contributions to receptor binding: His¹ substitution reduces binding by >100-fold (critical); Asp³ and Phe⁶ substitution reduce binding by 10-100-fold (important); Ser² and Gly⁴ substitution reduce binding by <10-fold (little importance) [1]. Secretin analogues monosubstituted in position 2, 3, 4, or 6 were less potent than secretin for adenylate cyclase stimulation . Researchers can utilize Secretin (1-6) as a reference baseline or as a scaffold for systematic amino acid substitutions to quantify residue-specific contributions to binding affinity without interference from C-terminal domains.

Functional Domain Dissection: Isolating N-Terminal Binding from C-Terminal Insulinotropic Activity

Secretin (1-6) enables clean separation of secretin's dual functional domains. The C-terminal hexapeptide (residues 22-27) potentiates glucose-induced insulin release in mouse islets (concentration range 0.01-10 μg/ml, maximal effect at 1 μg/ml secretin equivalent), whereas the N-terminal fragment (1-6) does not exhibit this insulinotropic activity [1]. This functional dichotomy—N-terminus for receptor binding, C-terminus for insulin release potentiation—allows investigators to study secretin receptor pharmacology without confounding insulin secretion effects . Applications include isolated receptor binding assays, competitive displacement studies with secretin receptor antagonists, and examination of receptor desensitization mechanisms independent of downstream signaling.

Comparative Pharmacology: Benchmarking Secretin Family Peptide Cross-Reactivity at VIP and Secretin Receptors

Secretin (1-6) serves as a critical reference compound for comparative studies involving secretin family peptides (VIP, PACAP, GIP, glucagon) at their cognate and non-cognate receptors. The secretin fragment (7-27), which lacks the N-terminal 1-6 residues, is completely unable to recognize VIP receptors and cannot stimulate adenylate cyclase [1]. In contrast, full-length secretin is 175 times less potent than VIP at high-affinity VIP sites and 33 times less potent at low-affinity sites [1]. The presence or absence of the 1-6 fragment thus serves as a binary discriminator for receptor recognition capability. Secretin (1-6) can be employed as a reference ligand for establishing baseline binding conditions, as a competitive inhibitor in fragment-based drug discovery screening cascades, and as a calibration standard for validating receptor expression levels in transfected cell lines.

Quote Request

Request a Quote for Secretin (1-6)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.